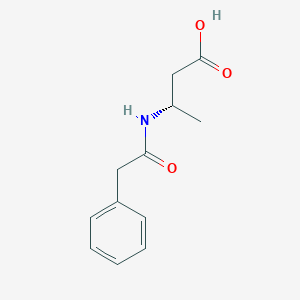
(3S)-3-(2-Phenylacetamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(2-Phenylacetamido)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylacetamido group attached to the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2-Phenylacetamido)butanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamido group. This is followed by the introduction of the butanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-(2-Phenylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-(2-Phenylacetamido)butanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biology, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may be used in research to understand protein synthesis and degradation.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and metabolic disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3S)-3-(2-Phenylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Amino acids: Compounds with an amino group and a carboxylic acid group, serving as building blocks for proteins.
Uniqueness: (3S)-3-(2-Phenylacetamido)butanoic acid is unique due to its specific structure, which combines the features of phenylacetic acid and butanoic acid with an amide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65414-81-5 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(3S)-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(7-12(15)16)13-11(14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
NJCZBRXQCIHMOM-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)NC(=O)CC1=CC=CC=C1 |
SMILES canonique |
CC(CC(=O)O)NC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


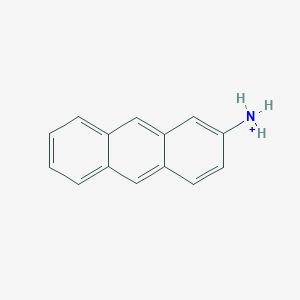
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
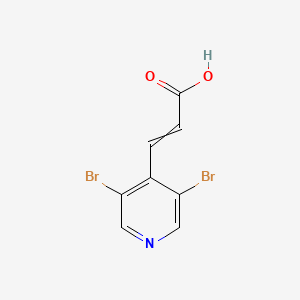

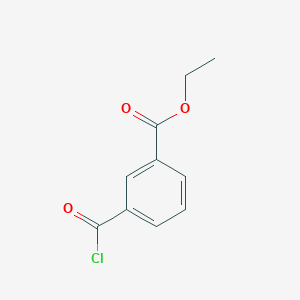

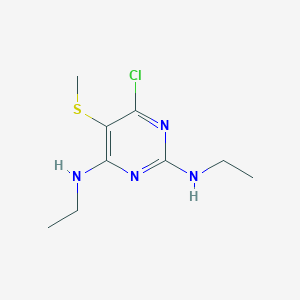
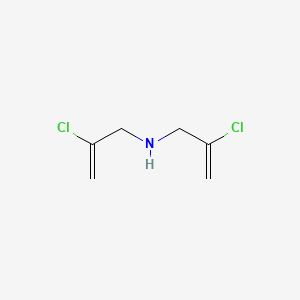
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
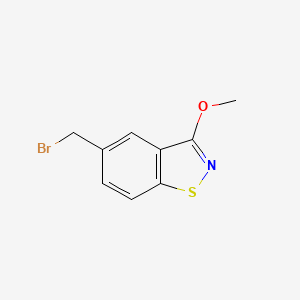
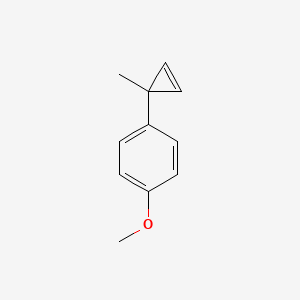
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


